

# In-Depth Technical Guide to CP-060S: A Cardioprotective Agent

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For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Identity**

The full chemical name of **CP-060**S is (-)-(S)-2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-3-[3-[N-methyl-N-[2-(3,4-methylenedioxyphenoxy)ethyl]amino]propyl]-1,3-thiazolidin-4-one hydrogen fumarate.[1] This compound is a novel cardioprotective agent with a multifaceted mechanism of action, primarily recognized for its properties as a calcium channel blocker and its ability to prevent intracellular sodium and calcium overload.

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data regarding the pharmacological effects of **CP-060**S.

Table 1: Vasorelaxant Activity of CP-060S in Rat Aorta

Agonist	CP-060S Concentrati on	Inhibition of Contraction	Reference Compound	Reference Compound Concentrati on	Inhibition of Contraction
Phenylephrin e	10 <sup>-5</sup> M	Potent Inhibition	Nifedipine	10 <sup>-6</sup> M	Similar to CP- 060S



Table 2: Effect of CP-060S on Intracellular Calcium ([Ca2+]i) in Rat Aortic Rings

Condition	Agonist	CP-060S Concentration	Effect on [Ca²+]i
High K <sup>+</sup>	-	10 <sup>-5</sup> M	Complete Inhibition
Ca <sup>2+</sup> -free medium	Phenylephrine	10 <sup>-5</sup> M	No effect on phasic increase

Table 3: Protective Effect of **CP-060**S against Veratridine-Induced Calcium Overload in Rat Cardiomyocytes

Treatment	Basal [Ca²+]i (nM)	[Ca²+]i after Veratridine (74 µM) (nM)
Control	44 ± 5	3705 ± 942
CP-060S (1 μM)	42 ± 5	72 ± 14

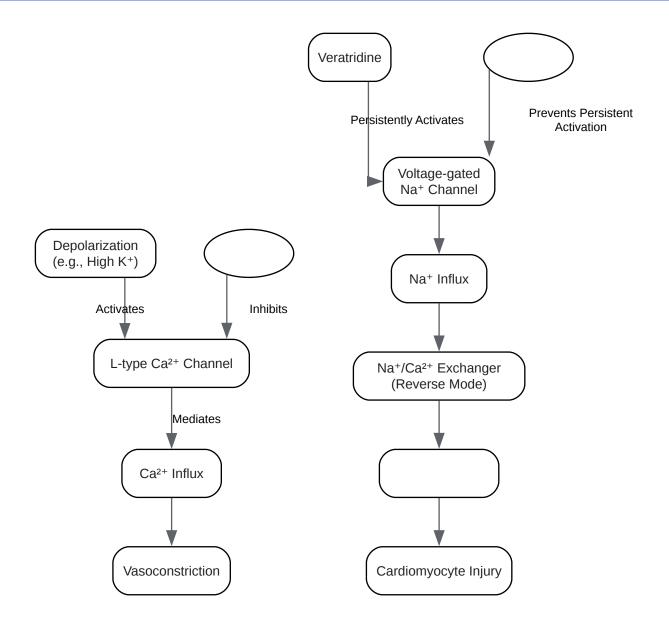
## **Signaling Pathways and Mechanism of Action**

**CP-060**S exerts its cardioprotective effects through a combination of mechanisms, primarily centered on the regulation of intracellular calcium levels and mitigation of oxidative stress.

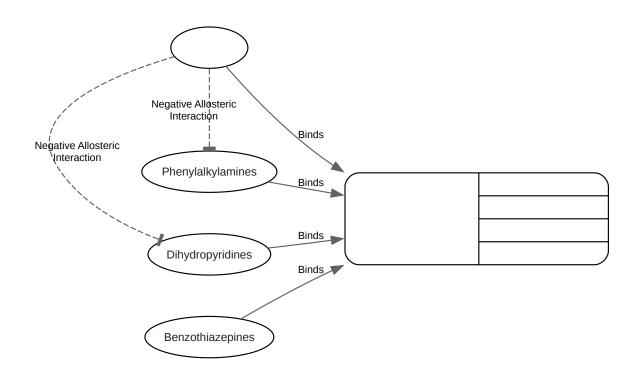
## Inhibition of L-type Voltage-Dependent Ca<sup>2+</sup> Channels

**CP-060**S is a potent inhibitor of L-type voltage-dependent Ca<sup>2+</sup> channels, a key mechanism underlying its vasoinhibitory effects.[1] This action is comparable to that of established calcium channel blockers like nifedipine.









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### References

- 1. Mechanisms of vasoinhibitory effect of cardioprotective agent, CP-060S, in rat aorta -PubMed [pubmed.ncbi.nlm.nih.gov]
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